5-Amino-6-nitroquinoline (CAS 35975-00-9) is a highly specialized ortho-nitroaniline derivative built on a quinoline core. It serves as a critical, air-stable building block for the synthesis of complex fused tricyclic systems, particularly imidazo[4,5-f]quinolines and pyrroloquinolines. Commercially supplied at high purity (typically ≥97%), it provides a reliable, room-temperature-stable alternative to handling highly reactive diamines. Its primary industrial and research value lies in its use as a precursor for antiviral agents, specialized receptor agonists, and advanced fluorophores, where the precise 5,6-substitution pattern dictates the final geometry and biological activity of the target molecule .
Substituting 5-amino-6-nitroquinoline with either its upstream precursor (5-aminoquinoline) or its downstream product (5,6-diaminoquinoline) introduces severe process liabilities. In-house nitration of 5-aminoquinoline inevitably produces a mixture of 6-nitro and 8-nitro isomers, requiring resource-intensive chromatographic separation that drastically reduces overall yield and throughput. Conversely, attempting to procure and store the downstream 5,6-diaminoquinoline exposes the supply chain to severe oxidative degradation; ortho-diamines rapidly darken and polymerize upon exposure to atmospheric oxygen and light. Procuring the stable 5-amino-6-nitroquinoline allows chemists to bypass both the isomeric separation bottleneck and the storage instability of the diamine, enabling direct, high-yield, one-pot reductive cyclization.
5-Amino-6-nitroquinoline is highly stable under standard atmospheric conditions and can be stored at room temperature for extended periods (>12 months). In stark contrast, the downstream 5,6-diaminoquinoline is highly susceptible to aerial oxidation, rapidly darkening and degrading upon exposure to air and light, which necessitates inert-gas storage and cold-chain logistics .
| Evidence Dimension | Shelf-life and atmospheric stability |
| Target Compound Data | Stable at room temperature in air for >12 months |
| Comparator Or Baseline | 5,6-Diaminoquinoline (rapidly oxidizes and degrades in air) |
| Quantified Difference | Eliminates the need for cold-chain and inert-gas storage required for the diamine |
| Conditions | Standard laboratory storage (ambient temperature, atmospheric air) |
Procuring the nitro-amine form prevents costly batch failures associated with degraded diamine precursors.
Utilizing 5-amino-6-nitroquinoline allows for a highly efficient one-pot reductive cyclization directly to imidazoquinolines using sodium dithionite (Na2S2O4) and aldehydes, bypassing the need to isolate the unstable diamine. This one-pot method reduces the required unit operations by 50% compared to the traditional two-step reduction and subsequent cyclization, significantly improving overall isolated yields [1].
| Evidence Dimension | Synthetic steps to fused tricycles |
| Target Compound Data | 1-step reductive cyclization (in situ reduction/cyclization) |
| Comparator Or Baseline | Traditional two-step method (isolate diamine, then cyclize) |
| Quantified Difference | Reduces unit operations by 50% and avoids diamine isolation yield losses |
| Conditions | Reaction in DMSO or EtOH at 80 °C with sodium dithionite |
Streamlines the manufacturability of imidazoquinoline derivatives by cutting out a sensitive and time-consuming isolation step.
Direct procurement of 5-amino-6-nitroquinoline guarantees a regiochemical purity of ≥97% for the critical 5,6-substitution pattern. If synthesized in-house via the nitration of 5-aminoquinoline, the reaction yields a crude mixture of 6-nitro and 8-nitro isomers, typically resulting in >50% material loss during the requisite chromatographic separation or fractional crystallization [1].
| Evidence Dimension | Regiochemical purity of the 5,6-axis |
| Target Compound Data | ≥97% specific isomer upon direct procurement |
| Comparator Or Baseline | Crude nitration of 5-aminoquinoline (mixed 6-nitro/8-nitro isomers) |
| Quantified Difference | Avoids >50% material loss typical of separating ortho/para-like nitration mixtures |
| Conditions | Precursor selection for fused tricyclic antiviral compound synthesis |
Ensures reproducible synthesis of specific target geometries, such as the tricyclic cores of HCV NS5A inhibitors, without the labor penalty of isomer separation.
Unlike non-electroactive precursors, 5-amino-6-nitroquinoline exhibits distinct, quantifiable reduction peaks at carbon paste electrodes when analyzed via differential pulse voltammetry (DPV) and direct current voltammetry (DCV). This specific electrochemical profile enables high-precision, real-time monitoring of the reduction process using HPLC with electrochemical detection (HPLC-ED) .
| Evidence Dimension | Electrochemical detectability |
| Target Compound Data | Distinct reduction peaks measurable via DPV/DCV/ASV |
| Comparator Or Baseline | Non-electroactive upstream precursors |
| Quantified Difference | Enables real-time HPLC-ED monitoring during the reduction phase |
| Conditions | Carbon paste electrode under standard voltammetric sweep conditions |
Enables precise Process Analytical Technology (PAT) integration to monitor the critical nitro-to-amine reduction step in pharmaceutical manufacturing.
5-Amino-6-nitroquinoline is the optimal starting material for generating the fused tricyclic cores required for next-generation Hepatitis C antivirals. Its specific 5,6-substitution pattern allows for precise palladium-catalyzed hydrogenation followed by immediate cyclization to form the active pharmacophore, avoiding the isomeric impurities of upstream precursors [1].
Ideal for process chemistry workflows utilizing sodium dithionite (Na2S2O4) reductive cyclization. The stability of the nitro group allows it to be mixed with various aldehydes before in situ reduction, streamlining the production of complex heterocyclic libraries and avoiding diamine degradation [2].
Procured specifically for the synthesis of benzodiazepine sulfonamide-based receptor agonists, where the quinoline core must be precisely functionalized at the 5 and 6 positions to ensure correct receptor binding affinity and downstream biological activity .
Utilized as a standard reference material in the development of carbon paste electrode sensors and HPLC-ED methodologies, owing to its well-characterized and highly reproducible differential pulse voltammetry profile during electrochemical reduction .
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